(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol

Catalog No.
S762633
CAS No.
304669-35-0
M.F
C7H14O2Si
M. Wt
158.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol

CAS Number

304669-35-0

Product Name

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol

IUPAC Name

3,4-dihydro-2H-pyran-6-yl-hydroxy-dimethylsilane

Molecular Formula

C7H14O2Si

Molecular Weight

158.27 g/mol

InChI

InChI=1S/C7H14O2Si/c1-10(2,8)7-5-3-4-6-9-7/h5,8H,3-4,6H2,1-2H3

InChI Key

ZMDNGTLKIVNNCF-UHFFFAOYSA-N

SMILES

C[Si](C)(C1=CCCCO1)O

Canonical SMILES

C[Si](C)(C1=CCCCO1)O

Organic Synthesis:

  • Protecting Group Chemistry: The Si-O bond in (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol can act as a protecting group for alcohols. Protecting groups are temporary functional groups attached to a molecule to prevent unwanted reactions at a specific site while allowing for reactions at other sites. The Si-O bond can be selectively cleaved under mild conditions, regenerating the original alcohol [].

Materials Science:

  • Precursor for Silicon-Containing Polymers: (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol can be used as a precursor for the synthesis of silicon-containing polymers. These polymers have unique properties, such as good thermal stability and electrical conductivity, which make them attractive for various applications in electronics and materials science.

Medicinal Chemistry:

  • Drug Design and Development: The pyran ring and the silicon moiety in (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol offer potential for the development of new drugs. The pyran ring is a common scaffold found in many biologically active molecules, while silicon-containing drugs are gaining increasing interest due to their unique properties [].

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is an organic compound characterized by a silanol group attached to a 3,4-dihydro-2H-pyran ring. Its molecular formula is C₇H₁₄O₂Si, and it has a molecular weight of 158.27 g/mol. The compound features a six-membered heterocyclic structure that includes five carbon atoms and one oxygen atom, typical of pyran derivatives. The presence of the dimethylsilanol group enhances its chemical properties, making it a valuable compound in various synthetic applications and biological studies .

Due to its functional groups. Notably, it can undergo:

  • Nucleophilic substitutions: The silanol group can act as a nucleophile in reactions with electrophiles.
  • Condensation reactions: It can react with other organic compounds to form larger molecules through the elimination of water.
  • Formation of derivatives: Similar to other pyran derivatives, it can react with Grignard reagents to yield corresponding alkylated products, demonstrating its versatility in synthetic organic chemistry .

The synthesis of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol typically involves several steps:

  • Formation of the pyran ring: This can be achieved through cyclization reactions involving suitable precursors such as aldehydes or ketones.
  • Introduction of the silanol group: Dimethylsilanol can be introduced via hydrosilylation reactions or by using silane coupling agents.
  • Purification: The final product is purified using methods such as distillation or chromatography to obtain high purity levels for research applications .

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol has several applications:

  • As a building block in organic synthesis: It serves as an intermediate for creating more complex molecules in pharmaceutical chemistry.
  • In materials science: Its unique properties make it suitable for developing siloxane-based materials.
  • In proteomics research: It is utilized in various biochemical assays due to its reactive functional groups .

Interaction studies involving (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol focus on its reactivity with biological molecules and other chemical species. Research indicates that compounds with similar structures can interact with proteins and enzymes, potentially leading to modifications in their activity. Further studies are needed to elucidate the specific interactions and mechanisms at play for this compound .

Several compounds share structural similarities with (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
3,4-Dihydro-2H-pyranHeterocyclic compoundBasic pyran structure without silanol functionality
DimethylsilanolSilanol compoundLacks the pyran ring; simpler structure
5-Hydroxy-3,4-dihydro-2H-pyranHydroxy-substituted pyranContains a hydroxyl group enhancing reactivity
3-Methyl-4-(dimethylamino)-2H-pyranAmino-substituted pyranFeatures an amino group affecting biological activity

The uniqueness of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol lies in its combination of both pyran and silanol functionalities, which may provide distinct chemical behaviors and applications not found in other similar compounds .

Wikipedia

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol

Dates

Modify: 2023-08-15

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